((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone
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Description
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.295. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Transformation
Arene Hydrogenation/Transannulation : A study demonstrates the stoichiometric reaction of para-methoxyanilines with B(C6F5)3 under hydrogen conditions, leading to the reduction of the N-bound phenyl ring(s). This process results in transannular ring closure with the elimination of methanol, producing 7-azabicyclo[2.2.1]heptane derivatives, highlighting a method for the synthesis of bicyclic compounds through hydrogenation and transannulation reactions (Longobardi, Mahdi, & Stephan, 2015).
Synthesis of Bicyclic β-Lactams : Research has shown the conversion of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, showcasing an efficient pathway for synthesizing bicyclic β-lactams, which can be further transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates (Mollet, D’hooghe, & Kimpe, 2012).
Photochemical and Thermal Ring Contractions : The photolysis and pyrolysis of certain azepines have led to ring contraction products such as 7-azabicyclo derivatives, illustrating the potential of photochemical and thermal methods in the synthesis of complex bicyclic structures (Ogata, Matsumoto, & Kanō, 1969).
Diastereoselective Synthesis : An innovative metal-free method has been developed for the diastereoselective synthesis of 4-halo-3,6-di-aryl-2,6-diaza-bicyclo[3.2.0]heptan-7-one, demonstrating the versatility of non-metal approaches in creating complex bicyclic structures with potential applications in drug development and organic synthesis (Kumar et al., 2014).
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-4-2-3-10(9-13)14(16)15-11-5-6-12(15)8-7-11/h2-4,9,11-12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBHHVLYXBZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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